molecular formula C12H11NO2 B11814590 5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde

5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde

Cat. No.: B11814590
M. Wt: 201.22 g/mol
InChI Key: BOLOCMNQMRDTNH-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound is part of the oxazole family, which is known for its aromatic five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethylbenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethylphenyl)oxazole-2-carboxylic acid
  • 5-(3,4-Dimethylphenyl)oxazole-2-methanol
  • 5-(3,4-Dimethylphenyl)oxazole-2-nitrile

Uniqueness

5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to its carboxylic acid, alcohol, and nitrile counterparts. This reactivity makes it a versatile intermediate in organic synthesis and a valuable compound for developing new chemical entities .

Biological Activity

5-(3,4-Dimethylphenyl)oxazole-2-carbaldehyde is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO, with a molecular weight of 175.21 g/mol. Its structure features an oxazole ring with an aldehyde functional group and a dimethyl-substituted phenyl group, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
  • Aromatic Interactions : The oxazole ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing binding affinity and specificity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial growth.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines by activating the intrinsic apoptotic pathway. This is achieved through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)15.2
HeLa (Cervical Cancer)12.8

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated that this compound showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : In another investigation focusing on the compound's anticancer properties, it was found to significantly reduce cell viability in MCF-7 cells through caspase activation and modulation of the Bcl-2 family proteins . This study highlights the compound's potential as a therapeutic agent in cancer treatment.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-1,3-oxazole-2-carbaldehyde

InChI

InChI=1S/C12H11NO2/c1-8-3-4-10(5-9(8)2)11-6-13-12(7-14)15-11/h3-7H,1-2H3

InChI Key

BOLOCMNQMRDTNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(O2)C=O)C

Origin of Product

United States

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